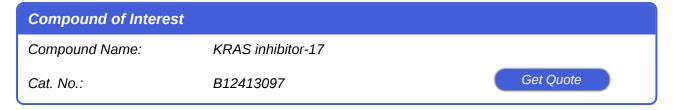


Technical Guide: Binding Affinity of KRAS Inhibitor-17 to KRAS G12C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of **KRAS inhibitor-17** for the oncogenic KRAS G12C mutant. It includes available quantitative data, detailed experimental protocols for assessing binding affinity, and a description of the relevant signaling pathways and the inhibitor's mechanism of action.

Quantitative Binding Affinity Data

KRAS inhibitor-17, also identified as compound 82 in patent WO2019110751A1, is a potent inhibitor of the KRAS G12C mutant. The primary reported quantitative measure of its activity is the half-maximal inhibitory concentration (IC50).

Table 1: Quantitative Binding Data for KRAS Inhibitor-17

Parameter	Value	Target Protein	Assay Type	Source
IC50	5 nM	Human KRAS G12C	TR-FRET Nucleotide Exchange Assay	[1]

Experimental Protocols



This section details the methodologies for determining the binding affinity of KRAS inhibitors. It includes the specific protocol used for the IC50 determination of **KRAS inhibitor-17** as described in the source patent, followed by general protocols for widely used biophysical assays for a more comprehensive characterization of inhibitor binding.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Nucleotide Exchange Assay (for IC50 Determination)

This protocol is based on the methodology described for determining the IC50 value of **KRAS inhibitor-17**[1]. This assay monitors the exchange of GDP for GTP in the KRAS G12C protein, a crucial step for its activation.

Principle: The assay measures the inhibition of the interaction between GTP-bound KRAS G12C and its effector protein, RAF-RBD (RAS binding domain). A Europium-labeled anti-GST antibody binds to a GST-tagged RAF-RBD, and an XL665-labeled streptavidin binds to biotinylated GTPyS-loaded KRAS G12C. When KRAS G12C is in its active, GTP-bound state, it binds to RAF-RBD, bringing the Europium donor and XL665 acceptor into close proximity, resulting in a high FRET signal. Inhibitors that prevent KRAS G12C activation by locking it in the GDP-bound state will prevent this interaction, leading to a decrease in the FRET signal.

Materials:

- Human KRAS G12C protein (amino acids 1-185)
- GST-tagged Raf-RBD (RAS binding domain)
- Biotinylated GTPyS
- Europium-labeled anti-GST antibody
- XL665-labeled streptavidin
- Guanine nucleotide exchange factor (GEF), e.g., SOS1
- Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
- KRAS inhibitor-17



384-well assay plates

Procedure:

- Compound Preparation: Prepare a serial dilution of KRAS inhibitor-17 in DMSO.
- Reaction Mix Preparation: Prepare a reaction mixture containing KRAS G12C protein, GST-Raf-RBD, Europium-labeled anti-GST antibody, and XL665-labeled streptavidin in the assay buffer.
- Incubation with Inhibitor: Add the serially diluted KRAS inhibitor-17 or DMSO (vehicle control) to the wells of the 384-well plate. Then, add the reaction mix to each well.
- Initiation of Nucleotide Exchange: Initiate the nucleotide exchange reaction by adding a
 mixture of biotinylated GTPyS and a GEF (e.g., SOS1) to each well. This facilitates the
 exchange of GDP for the biotinylated GTPyS on the KRAS G12C protein.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the nucleotide exchange and binding to reach equilibrium.
- Detection: Read the plate on a FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
- Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Normalize the data against the positive (no inhibitor) and negative (no KRAS or no GEF) controls. Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Determination

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity (KD) of interactions between a small molecule (analyte) and a protein (ligand) immobilized on a sensor chip[2][3][4][5].

Principle: SPR detects changes in the refractive index at the surface of a gold-coated sensor chip. When an analyte in solution flows over the chip and binds to the immobilized ligand, the



mass at the surface increases, causing a proportional change in the refractive index, which is measured in real-time as a response unit (RU)[2][5].

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5, SA)[2]
- KRAS G12C protein
- KRAS inhibitor-17
- Running buffer (e.g., HBS-EP+)
- Immobilization reagents (e.g., EDC/NHS for amine coupling)

Procedure:

- Ligand Immobilization: Immobilize the KRAS G12C protein onto the sensor chip surface. A common method is amine coupling to a CM5 chip[2].
- Analyte Preparation: Prepare a series of concentrations of KRAS inhibitor-17 in the running buffer.
- Binding Analysis:
 - Association: Inject the different concentrations of the inhibitor over the immobilized KRAS
 G12C surface at a constant flow rate and monitor the increase in RU over time.
 - Equilibrium: Allow the binding to reach a steady state where the association and dissociation rates are equal.
 - Dissociation: Replace the inhibitor solution with running buffer and monitor the decrease in RU over time as the inhibitor dissociates from the protein.
- Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound inhibitor and prepare the surface for the next injection.



• Data Analysis:

- Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
- Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC) for Thermodynamic and Affinity Determination

ITC is a technique that directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy $(\Delta H)[6][7][8][9][10]$.

Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a macromolecule. The resulting heat changes are plotted against the molar ratio of ligand to macromolecule to generate a binding isotherm, which can be fitted to a binding model to determine the thermodynamic parameters[10].

Materials:

- Isothermal titration calorimeter
- KRAS G12C protein
- KRAS inhibitor-17
- Dialysis buffer (ensure identical buffer for protein and inhibitor to minimize heats of dilution)
 [9]

Procedure:

- Sample Preparation:
 - Prepare a solution of KRAS G12C protein in the ITC cell at a known concentration.



- Prepare a solution of KRAS inhibitor-17 in the injection syringe at a concentration typically 10-20 times higher than the protein concentration[9].
- Ensure both solutions are in the exact same buffer.

Titration:

- Equilibrate the instrument at the desired temperature.
- Perform a series of small, sequential injections of the inhibitor solution into the protein solution in the sample cell.
- Measure the heat change after each injection until the protein is saturated with the inhibitor.

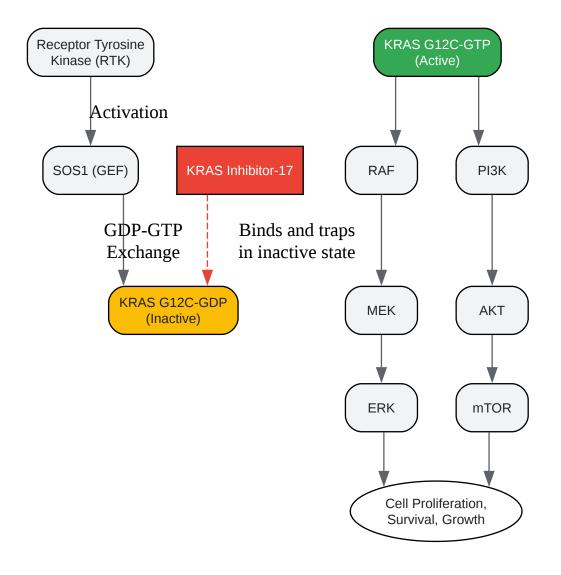
Data Analysis:

- Integrate the heat flow peaks to obtain the heat change per injection.
- Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
- Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: $\Delta G = -RTln(KA) = \Delta H T\Delta S$, where KA = 1/KD.

KRAS G12C Signaling Pathway and Mechanism of Action KRAS G12C Signaling Pathway

KRAS is a small GTPase that functions as a molecular switch in signal transduction. In its active state, bound to guanosine triphosphate (GTP), KRAS activates downstream signaling pathways that promote cell proliferation, survival, and differentiation. The G12C mutation impairs the ability of KRAS to hydrolyze GTP to guanosine diphosphate (GDP), locking it in a constitutively active state[11]. This leads to aberrant activation of downstream effector pathways, primarily the MAPK/ERK and PI3K/AKT pathways.





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Caption: KRAS G12C Signaling Pathway and Point of Inhibition.

Mechanism of Action of KRAS Inhibitor-17

KRAS inhibitor-17 is a covalent inhibitor that specifically targets the cysteine residue introduced by the G12C mutation[1]. The inhibitor binds to a novel allosteric pocket, termed the switch-II pocket, which is present in the GDP-bound (inactive) state of KRAS G12C[11][12]. By forming a covalent bond with cysteine-12, the inhibitor locks the KRAS G12C protein in its inactive conformation[11]. This prevents the exchange of GDP for GTP, thereby blocking the activation of KRAS and the subsequent downstream signaling through the MAPK and PI3K pathways[1]. This ultimately leads to the inhibition of cancer cell proliferation and survival.





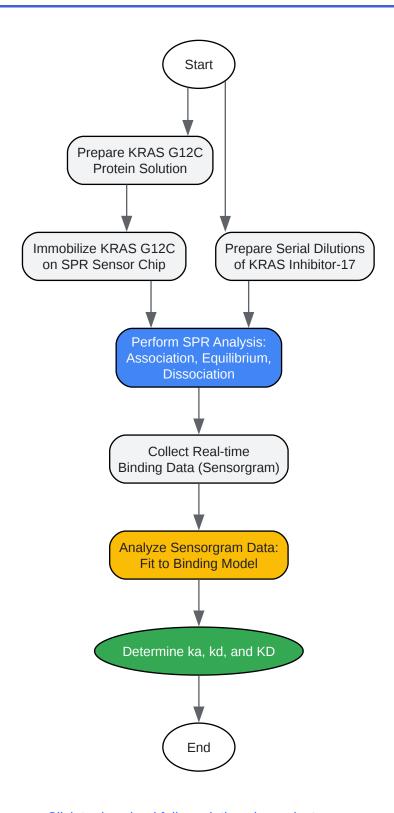
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Caption: Mechanism of Covalent Inhibition of KRAS G12C.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the binding affinity of a KRAS inhibitor using Surface Plasmon Resonance (SPR).





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Caption: SPR Experimental Workflow for Binding Affinity.



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